1-Benzyl-1-methylbiguanide Hydrochloride (CAS 2123-07-1) is a specialized, di-substituted aliphatic biguanide salt characterized by its strong organic basicity and multi-site hydrogen-bonding capacity . Unlike mainstream mono-substituted biguanides, this compound features an N-benzyl-N-methyl substitution pattern that uniquely alters its steric profile, lipophilicity, and tautomeric equilibrium . It is primarily procured as a high-purity biochemical precursor for the synthesis of complex organometallic ligands, superbase catalysts, and advanced pharmacophores. Furthermore, it serves as a critical reference material in virology due to its documented antiviral effects against specific DNA and RNA viruses, such as vaccinia and influenza A . For industrial and laboratory buyers, its distinct analytical and synthetic behavior necessitates specific handling and quality control protocols compared to simpler biguanide analogs .
Substituting 1-Benzyl-1-methylbiguanide Hydrochloride with simpler analogs like benzylbiguanide or metformin leads to immediate failures in both analytical workflows and target binding . The presence of the N-methyl group sterically hinders the biamidine core, significantly altering its reactivity during synthesis and causing severe yield drops in standard organic solvents like pyridine . Analytically, this specific substitution completely quenches the compound's UV absorbance at standard wavelengths (254 nm), rendering conventional HPLC-UV quality control methods ineffective. Biologically, the specific lipophilic bulk of the benzyl-methyl combination is required for its distinct antiviral efficacy, which is not replicated by the smaller dimethyl groups of standard antidiabetic biguanides. Consequently, generic substitution compromises both process reproducibility and application-specific performance.
The synthesis of 1-benzyl-1-methylbiguanide hydrochloride via biamidine-transfer reveals a pronounced sensitivity to solvent conditions due to steric hindrance from the N-methyl group . When synthesized using N-amidinopyrazole-1-carboxamidine hydrochloride in pyridine (Procedure A), the yield is only 69% . In contrast, the mono-substituted analog, benzylbiguanide hydrochloride, achieves a 93% yield under the exact same conditions . However, switching to an eco-friendly aqueous system (Procedure B) overcomes this steric penalty, restoring the yield of 1-benzyl-1-methylbiguanide to 96% .
| Evidence Dimension | Synthesis yield in pyridine vs. water |
| Target Compound Data | 69% yield (pyridine); 96% yield (water) |
| Comparator Or Baseline | Benzylbiguanide Hydrochloride (93% yield in pyridine; 96% yield in water) |
| Quantified Difference | The N-methyl group causes a 24% yield drop in pyridine, which is completely recovered (reaching 96%) by utilizing aqueous reaction conditions. |
| Conditions | Biamidine-transfer using N-carbamimidoyl-1H-pyrazole-1-carboximidamide at 40 °C for 6–24 h. |
Procurement teams and process chemists must specify aqueous synthesis routes to avoid the significant yield degradation caused by the compound's specific steric profile in organic solvents.
Standard quality control protocols for biguanides typically rely on HPLC with UV detection at 254 nm . However, 1-benzyl-1-methylbiguanide hydrochloride exhibits a critical analytical divergence: it is completely invisible at λ=254 nm . In direct contrast, its close structural analog, benzylbiguanide hydrochloride, is highly visible under the same conditions with a clear retention time of 11.5 minutes. This indicates that the N-methyl substitution fundamentally alters the chromophoric system or shifts the absorption maximum away from the standard 254 nm benchmark .
| Evidence Dimension | HPLC UV detectability at 254 nm |
| Target Compound Data | Not visible at λ=254 nm |
| Comparator Or Baseline | Benzylbiguanide Hydrochloride (Highly visible, tR = 11.5 min) |
| Quantified Difference | Complete loss of standard UV-254 detectability for the target compound compared to the mono-substituted baseline. |
| Conditions | HPLC analysis at λ=254 nm. |
Forces analytical laboratories to abandon standard UV-254 HPLC methods in favor of alternative detection strategies (e.g., MS, ELSD, or alternative wavelengths) during procurement verification and purity assessment.
While mainstream biguanides like metformin are primarily procured for their AMPK-activating and antidiabetic properties, 1-benzyl-1-methylbiguanide hydrochloride is specifically utilized for its antiviral activity. It has demonstrated specific efficacy against both DNA viruses (vaccinia) and RNA viruses (influenza A) . This dual antiviral action is structurally dependent on the lipophilic benzyl-methyl substitution, which differentiates it from standard aliphatic biguanides that lack this specific virological targeting capability.
| Evidence Dimension | Antiviral target spectrum |
| Target Compound Data | Active against vaccinia and influenza A viruses |
| Comparator Or Baseline | Standard antidiabetic biguanides (e.g., metformin) |
| Quantified Difference | Specific antiviral efficacy against distinct viral classes, which is absent in standard metabolic-targeting biguanides. |
| Conditions | In vitro viral inhibition models. |
Justifies the procurement of this specific compound for infectious disease research and antiviral drug development, where standard biguanides would be ineffective.
The biguanide core inherently provides a dense network of heteroatoms and hydrogen-bonding sites . By introducing an N-methyl group alongside the benzyl group, 1-benzyl-1-methylbiguanide hydrochloride eliminates one primary N-H hydrogen-bond donor compared to mono-substituted analogs like benzylbiguanide . This reduction in H-bond donors, combined with the increased steric bulk, alters the compound's tautomeric equilibrium, organic basicity, and Lewis basicity .
| Evidence Dimension | Hydrogen-bond donor count and steric bulk |
| Target Compound Data | Di-substituted (N-benzyl, N-methyl) with reduced H-bond donor capacity |
| Comparator Or Baseline | Benzylbiguanide (Mono-substituted, full N-H donor capacity at the terminal amine) |
| Quantified Difference | Loss of one H-bond donor site and increased steric hindrance at the substitution node. |
| Conditions | Structural pharmacophore analysis of tautomeric forms. |
Critical for researchers procuring ligands for organometallic complexes or superbase catalysis, as the altered H-bonding network dictates metal coordination geometry and catalytic basicity.
Driven by the evidence that 1-benzyl-1-methylbiguanide achieves a 96% yield in aqueous conditions compared to poor yields in pyridine, this compound is ideal for green-chemistry workflows . Process chemists can utilize it as a model system for scaling up the synthesis of sterically hindered biguanides without relying on toxic organic solvents .
Based on its specific activity against vaccinia and influenza A viruses, this compound serves as a critical structural scaffold in medicinal chemistry . It is the preferred starting material for synthesizing next-generation antiviral agents targeting both DNA and RNA viruses, outperforming standard metabolic biguanides in this niche .
The altered hydrogen-bonding network and increased steric bulk provided by the N-methyl substitution make this compound a specialized ligand for transition metal coordination. It is procured by inorganic chemists to create unique organometallic catalysts and superbase systems where precise control over Lewis basicity and tautomeric state is required .
Because it is analytically invisible at standard HPLC UV-254 nm wavelengths, this compound is an excellent stress-test and calibration standard for analytical laboratories . It is used to validate alternative detection methods, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), ensuring robust quality control pipelines for non-chromophoric nitrogenous compounds .